molecular formula C10H10F3NO B1267021 N,N-dimethyl-4-(trifluoromethyl)benzamide CAS No. 25771-21-5

N,N-dimethyl-4-(trifluoromethyl)benzamide

Cat. No. B1267021
CAS RN: 25771-21-5
M. Wt: 217.19 g/mol
InChI Key: NOFXHGGTQGRTTJ-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(trifluoromethyl)benzamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a trifluoromethyl group attached to a benzamide moiety, which is further modified by dimethyl substitution. The chemical and physical properties of N,N-dimethyl-4-(trifluoromethyl)benzamide make it a valuable compound for study in materials science, chemistry, and potentially pharmacology, though this summary focuses on the chemical aspects, excluding drug use and dosage.

Synthesis Analysis

The synthesis of benzamide derivatives, including those similar to N,N-dimethyl-4-(trifluoromethyl)benzamide, often involves the condensation reactions of appropriate anilines with acid chlorides or esters in the presence of suitable catalysts (Saeed et al., 2015). These methods aim to introduce the trifluoromethyl and dimethyl groups at specific positions on the benzamide backbone to achieve the desired structural and functional properties.

Molecular Structure Analysis

The molecular structure of compounds similar to N,N-dimethyl-4-(trifluoromethyl)benzamide is often elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling. These studies reveal the planar nature of the benzamide core, the spatial arrangement of the trifluoromethyl and dimethyl groups, and the potential for intramolecular hydrogen bonding that can influence the compound's reactivity and interactions (Bera et al., 2012).

Chemical Reactions and Properties

Benzamide derivatives, including N,N-dimethyl-4-(trifluoromethyl)benzamide, participate in various chemical reactions, such as nucleophilic substitution, amidation, and electrophilic aromatic substitution. The presence of electron-withdrawing groups like trifluoromethyl affects the compound's reactivity, making it a versatile intermediate for further chemical transformations (Saeed et al., 2020).

Physical Properties Analysis

The physical properties of N,N-dimethyl-4-(trifluoromethyl)benzamide, such as solubility, melting point, and glass transition temperature, are influenced by the molecular structure and the nature of the substituents. The compound's solubility in organic solvents and its thermal properties are of particular interest for applications in material science and chemical synthesis (Banerjee et al., 2003).

Scientific Research Applications

Agrochemical Industry

  • Field : Agrochemical Industry .
  • Application : Trifluoromethylpyridines (TFMP), which include N,N-dimethyl-4-(trifluoromethyl)benzamide, are used in the agrochemical industry. The major use of TFMP derivatives is in the protection of crops from pests .
  • Results : Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Pharmaceutical Industry

  • Field : Pharmaceutical Industry .
  • Application : Several TFMP derivatives, including N,N-dimethyl-4-(trifluoromethyl)benzamide, are used in the pharmaceutical and veterinary industries .
  • Results : Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Synthesis of 4-Trifluoromethylcinnnamic Acid

  • Field : Organic Chemistry .
  • Application : 4-Iodobenzotrifluoride, a compound related to N,N-dimethyl-4-(trifluoromethyl)benzamide, is used as a substrate during the Mizoroki-Heck reaction with acrylic acid to afford 4-trifluoromethylcinnnamic acid .
  • Methods : The compound undergoes aminocarbonylation in DMF using phosphoryl chloride .
  • Results : The result of this reaction is N,N-dimethyl- (4-trifluoromethyl)benzamide .

FDA-Approved Trifluoromethyl Group-Containing Drugs

  • Field : Pharmaceutical Industry .
  • Application : Trifluoromethyl (TFM, -CF3)-group-containing drugs, including N,N-dimethyl-4-(trifluoromethyl)benzamide, have been approved by the FDA over the last 20 years .
  • Results : More than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) contain fluorine or fluorine-containing functional groups .

Ubrogepant

  • Field : Neurology .
  • Application : Ubrogepant is a medicament used for acute migraine with or without visual disturbances .

Fluoxetine

  • Field : Psychiatry .
  • Application : Fluoxetine is a selective serotonin reuptake inhibitor that is used as an anti-depressant drug. It is used to treat conditions such as panic disorder, bulimia nervosa, and obsessive–compulsive disorder .

Safety And Hazards

“N,N-dimethyl-4-(trifluoromethyl)benzamide” is considered hazardous. It may cause skin irritation, serious eye irritation, and may be harmful if swallowed .

properties

IUPAC Name

N,N-dimethyl-4-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO/c1-14(2)9(15)7-3-5-8(6-4-7)10(11,12)13/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFXHGGTQGRTTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50180442
Record name N,N-Dimethyl-p-trifluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50180442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-4-(trifluoromethyl)benzamide

CAS RN

25771-21-5
Record name N,N-Dimethyl-p-trifluorobenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025771215
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethyl-p-trifluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50180442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-dimethyl-4-(trifluoromethyl)benzamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
S Hirata, T Osako, Y Uozumi - Helvetica Chimica Acta, 2021 - Wiley Online Library
We developed a protocol for the palladium‐catalyzed aminocarbonylation of aryl halides using less‐toxic formamide acetals as bench‐stable aminocarbonyl sources under neutral …
Number of citations: 1 onlinelibrary.wiley.com
JY Le Questel, C Laurence, A Lachkar… - Journal of the …, 1992 - pubs.rsc.org
The hydrogen-bond basicity scale pKHB(logarithm of the formation constant of 4-fluorophenol–base complexes in CCl4) has been measured for tertiary and secondary amides, …
Number of citations: 118 pubs.rsc.org
K Hosoi, K Nozaki, T Hiyama - Organic Letters, 2002 - ACS Publications
Palladium-catalyzed coupling reaction of N,N-dimethylformamide with aryl or alkenyl halides successfully proceeded in the presence of phosphoryl chloride to afford the corresponding …
Number of citations: 183 pubs.acs.org
DL Grand, M Gosling, U Baettig, P Bahra… - Journal of Medicinal …, 2021 - ACS Publications
Mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel are established as the primary causative factor in the devastating lung disease cystic fibrosis (…
Number of citations: 16 pubs.acs.org
Y Huang, J Zhang - Synthesis, 2022 - thieme-connect.com
Herein a practical and efficient potassium tert-butoxide (KO t Bu)-facilitated amination of carboxylic acids with N,N-dimethylamine is described. In the presence of catalytic amount of KO …
Number of citations: 1 www.thieme-connect.com
TO Leino, A Turku, J Yli-Kauhaluoma… - European Journal of …, 2018 - Elsevier
A library of 70 000 synthetically accessible azulene-based compounds was virtually screened at the OX 2 receptor. Based on the results, a series of azulene derivatives was …
Number of citations: 24 www.sciencedirect.com
S Gaspa, A Farina, M Tilocca… - The Journal of …, 2020 - ACS Publications
A new photocatalyzed route to amides from alcohols and amines mediated by visible light is presented. The reaction is carried out in ethyl acetate as a solvent. Ethyl acetate can be …
Number of citations: 19 pubs.acs.org

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